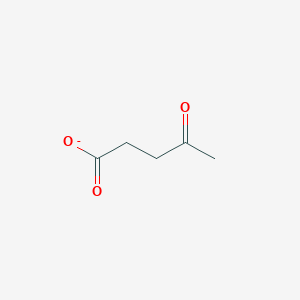
4-Oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxopentanoate is a member of the class of oxopentanoates that is the conjugate base of 4-oxopentanoic acid. It has a role as a plant metabolite. It is a conjugate base of a 4-oxopentanoic acid.
Aplicaciones Científicas De Investigación
Metabolic Studies in Pancreatic Islets
4-Oxopentanoate (or its derivatives) has been studied for its effects on pancreatic islets. Research shows that it stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without significantly affecting the metabolism of endogenous nutrients by islets. This compound is incorporated by islets into various molecules like CO2, water, and L-leucine. It suggests a critical role in metabolic pathways in pancreatic islets (Hutton, Sener, & Malaisse, 1979).
Analytical Chemistry and Fragmentation Mechanisms
In analytical chemistry, 4-oxopentanoic acid has been characterized using electrospray ionization and collision-induced dissociation experiments. These studies provide insights into the fragmentation pathways of this compound, which are crucial for understanding its chemical behavior and applications in analytical methodologies (Kanawati et al., 2008).
Enzymatic Methods for Determination in Plasma
An enzymatic method for estimating 4-methyl-2-oxopentanoate in plasma samples has been developed. This method is based on the kinetic measurement of the decrease of NADH absorbance and demonstrates applicability in comparative measurement of 4-methyl-2-oxopentanoate content in plasma (Schadewaldt et al., 1989).
Structural Analysis and Crystallography
Studies in crystallography have described the structural properties of 4-oxopentanoic acid. The compound exhibits a near-planar structure with molecules interacting via hydrogen bonds, forming specific chain structures in the crystal (Hachuła et al., 2013).
Biofuel Research
Ethyl levulinate (Ethyl this compound) is considered a potential liquid fuel candidate derived from lignocellulosic biomass. Studies on its combustion kinetics have been conducted, providing essential insights for its application as a biofuel (Ghosh et al., 2018).
Extraction Studies
Investigations have been done on the extraction of 4-oxopentanoic acid using different diluents. These studies are significant for understanding the compound's behavior in various solvents and can have implications in industrial processes (Kumar et al., 2015).
Propiedades
Fórmula molecular |
C5H7O3- |
|---|---|
Peso molecular |
115.11 g/mol |
Nombre IUPAC |
4-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
Clave InChI |
JOOXCMJARBKPKM-UHFFFAOYSA-M |
SMILES |
CC(=O)CCC(=O)[O-] |
SMILES canónico |
CC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


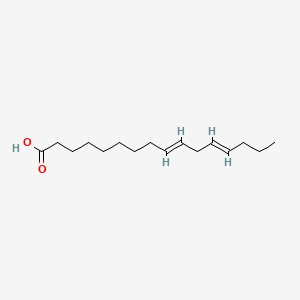
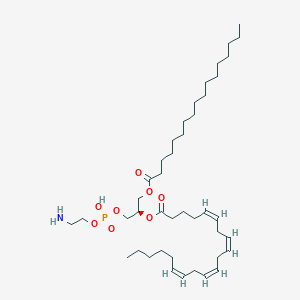

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
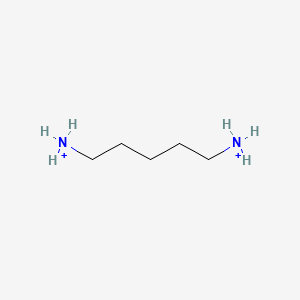
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
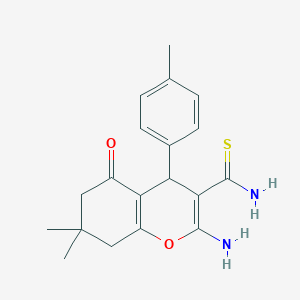
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
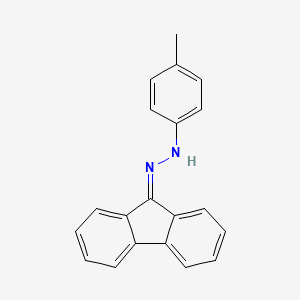
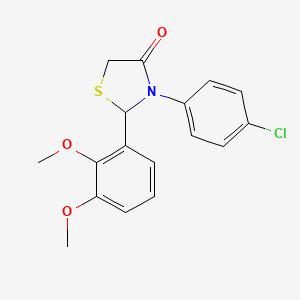
![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
